(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-Hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one
(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-Hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one
Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes. It can inhibit esterases, lipases, and N-formylmethionine aminopeptidases (IC50s = 0.056, 0.003, and 0.08 µg/ml, respectively) found on cell surfaces, which has been shown to stimulate host defense in immune cells. Ebelactone A is also reported to inhibit cutinases produced by fungal pathogens, thus demonstrating a plant-protective function.
Brand Name:
Vulcanchem
CAS No.:
76808-16-7
VCID:
VC0161881
InChI:
InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+
SMILES:
CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O
Molecular Formula:
C20H34O4
Molecular Weight:
338.5 g/mol
(3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-Hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one
CAS No.: 76808-16-7
Reference Standards
VCID: VC0161881
Molecular Formula: C20H34O4
Molecular Weight: 338.5 g/mol
CAS No. | 76808-16-7 |
---|---|
Product Name | (3S,4S)-4-[(E,2S,6R,8S,9R,10R)-9-Hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |
Molecular Formula | C20H34O4 |
Molecular Weight | 338.5 g/mol |
IUPAC Name | 4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one |
Standard InChI | InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+ |
Standard InChIKey | WOISDAHQBUYEAF-QIQXJRRPSA-N |
Isomeric SMILES | CC[C@@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C[C@H](C)[C@H]1[C@@H](C(=O)O1)C)O |
SMILES | CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
Canonical SMILES | CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O |
Description | Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes. It can inhibit esterases, lipases, and N-formylmethionine aminopeptidases (IC50s = 0.056, 0.003, and 0.08 µg/ml, respectively) found on cell surfaces, which has been shown to stimulate host defense in immune cells. Ebelactone A is also reported to inhibit cutinases produced by fungal pathogens, thus demonstrating a plant-protective function. |
Synonyms | 3,11-dihydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-6-tetradecenoic 1,3-lactone ebelactone A |
Reference | 1.Uotani, K.,Naganawa, H.,Kondo, S., et al. Structural studies on ebelactone A and B, esterase inhibitors produced by actinomycetes. J.Antibiot.(Tokyo) 35(11), 1495-1499 (1982). |
PubChem Compound | 6369652 |
Last Modified | Nov 11 2021 |
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